molecular formula C9H8N2O2 B13408036 3-(Pyridin-3-YL)pyrrolidine-2,5-dione CAS No. 89058-82-2

3-(Pyridin-3-YL)pyrrolidine-2,5-dione

Cat. No.: B13408036
CAS No.: 89058-82-2
M. Wt: 176.17 g/mol
InChI Key: DPNOPUCBLXPAAJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-YL)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyridine ring attached to a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-YL)pyrrolidine-2,5-dione can be achieved through various methods. One common approach involves the condensation of pyridine-3-carboxaldehyde with succinimide in the presence of a suitable catalyst . The reaction typically requires refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-YL)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine-2,5-dione derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-(Pyridin-3-YL)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-YL)pyrrolidine-2,5-dione is unique due to the presence of the pyridine ring, which enhances its ability to interact with biological targets and increases its potential for therapeutic applications .

Properties

CAS No.

89058-82-2

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-pyridin-3-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C9H8N2O2/c12-8-4-7(9(13)11-8)6-2-1-3-10-5-6/h1-3,5,7H,4H2,(H,11,12,13)

InChI Key

DPNOPUCBLXPAAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CN=CC=C2

Origin of Product

United States

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